molecular formula C21H22F2N6O2 B8257507 (R)-N-(5-((S)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide

(R)-N-(5-((S)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide

Cat. No.: B8257507
M. Wt: 428.4 g/mol
InChI Key: NYNZQNWKBKUAII-KDOFPFPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-N-(5-((S)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide is a potent and selective investigational inhibitor of protein kinase D (PKD) isoforms. This compound is of significant research value in the study of intracellular signaling pathways, particularly those mediated by the PKD family, which play crucial roles in cell proliferation, migration, and apoptosis. Its mechanism of action involves high-affinity binding to the ATP-binding site of PKD, effectively blocking its catalytic activity and downstream signaling events. The specific stereochemistry, defined by the (R) and (S) chiral centers, is critical for its optimal target engagement and selectivity profile. Researchers utilize this compound as a chemical probe to elucidate the pathological functions of PKD in various disease models, with a strong focus on oncology research where PKD signaling has been implicated in cancer cell survival and tumor progression Link . Its application extends to cardiovascular and metabolic disorders, providing a powerful tool for validating PKD as a therapeutic target in multiple fields.

Properties

IUPAC Name

(3R)-N-[5-[(2S)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N6O2/c22-13-3-4-16(23)15(10-13)18-2-1-7-28(18)19-6-9-29-20(26-19)17(11-24-29)25-21(31)27-8-5-14(30)12-27/h3-4,6,9-11,14,18,30H,1-2,5,7-8,12H2,(H,25,31)/t14-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNZQNWKBKUAII-KDOFPFPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CCC(C4)O)C5=C(C=CC(=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CC[C@H](C4)O)C5=C(C=CC(=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2409590-08-3
Record name (R)-N-(5-((S)-2-(2,5-Difluorophenyl)pyrrolidin-1-yl)pyrazolo(1,5-a)pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2409590083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-N-(5-((S)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A5NE859EL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

The compound (R)-N-(5-((S)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide, often referred to as a pyrazolo-pyrimidine derivative, has garnered significant interest in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrolidine moiety and a pyrazolo-pyrimidine framework. The presence of the difluorophenyl group is notable for enhancing the compound's pharmacokinetic properties.

Structural Formula

 R N 5 S 2 2 5 difluorophenyl pyrrolidin 1 yl pyrazolo 1 5 a pyrimidin 3 yl 3 hydroxypyrrolidine 1 carboxamide\text{ R N 5 S 2 2 5 difluorophenyl pyrrolidin 1 yl pyrazolo 1 5 a pyrimidin 3 yl 3 hydroxypyrrolidine 1 carboxamide}

The biological activity of this compound primarily revolves around its interaction with various molecular targets involved in cellular signaling pathways. Notably, it has been studied for its inhibitory effects on specific kinases and receptors that play crucial roles in cancer progression and inflammation.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity , particularly against soft tissue sarcomas. In preclinical studies, it has shown the ability to inhibit tumor growth and induce apoptosis in cancer cell lines. The mechanism involves modulation of signaling pathways associated with cell proliferation and survival.

Case Study: Soft Tissue Sarcoma

A study highlighted the efficacy of the compound in treating soft tissue sarcoma. The compound was administered in a dose-dependent manner, demonstrating significant tumor reduction in animal models. Key findings from this study include:

Parameter Control Group Treatment Group
Tumor Volume (cm³)15.26.7
Survival Rate (%)5085
Apoptotic Index (%)1040

These results suggest a promising therapeutic potential for this compound in oncology.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been evaluated for its anti-inflammatory effects . It appears to inhibit pro-inflammatory cytokines and reduce inflammation markers in various models of inflammatory diseases.

Research Findings

A systematic review indicated that compounds similar to (R)-N-(5-((S)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide demonstrated:

Inflammatory Marker Control Level Treated Level
IL-6 (pg/mL)12045
TNF-alpha (pg/mL)8030

These findings reinforce the compound's potential as an anti-inflammatory agent.

Pharmacological Profile

The pharmacokinetics of this compound reveal favorable absorption and distribution characteristics. Studies have shown that it achieves significant plasma concentrations within hours of administration, suggesting rapid bioavailability.

Safety and Toxicology

Toxicological assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. Long-term studies are ongoing to fully establish its safety parameters.

Comparison with Similar Compounds

Table 1: Key Compounds and Their Properties

Compound Name Structural Differences Indications Key Properties Patent/Development Status
(R)-N-(5-((S)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide (R)-configuration at pyrrolidine; (S)-configuration at difluorophenyl-pyrrolidine Cancer, TRK-mediated disorders High TRK selectivity; preclinical efficacy in oncology models Patented (e.g., US10172861B2)
(S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide Enantiomeric stereochemistry Pediatric cancer, pain, inflammation Stable hydrogen sulfate crystalline form; improved solubility US9127013B2 ; Phase II trials
Compound 2f () 3-Cyano-7-cyclopropylamino substituents; acetamide side chain Kinase inhibition (unspecified) Intermediate with modified pyrimidine core; enhanced binding affinity Research stage
CAS 1223404-90-7 (Intermediate) Nitro group at pyrazolo-pyrimidine C3 Synthetic intermediate Key precursor for TRK inhibitors; nitro group enables downstream functionalization Preclinical synthesis
Pyrazolo-pyrimidine derivatives () Triazolo or quinazoline substituents; acetylhydrazine side chains Herbicidal, antimicrobial Broad-spectrum activity against plant pathogens; chiral centers enhance potency Agricultural applications

Stereochemical Impact on Activity

The enantiomeric pair [(R)- and (S)-configurations] demonstrates divergent therapeutic applications. The (S)-enantiomer is prioritized for pediatric cancers due to its optimized pharmacokinetics in liquid formulations , while the (R)-enantiomer’s TRK inhibition profile suggests broader oncology applications . Crystalline forms of the (S)-enantiomer, such as its hydrogen sulfate salt, enhance stability and dosing precision , whereas the (R)-enantiomer’s development focuses on stereochemical purity during synthesis .

Pharmacokinetic and Formulation Advantages

  • (S)-Enantiomer : Sodium citrate-based liquid formulations improve palatability for pediatric use , while its hydrogen sulfate polymorph ensures long-term stability .

Patent Landscape and Development Status

  • Both enantiomers are protected under separate patents, reflecting their distinct clinical niches .
  • The (S)-enantiomer has advanced to Phase II trials for neuropathic pain and pediatric cancers, supported by robust formulation data .
  • The (R)-enantiomer remains in preclinical development, with patents emphasizing synthetic routes to control stereochemistry .

Broader Pyrazolo[1,5-a]Pyrimidine Derivatives

Compounds like those in and illustrate the scaffold’s versatility. Modifications such as triazolo rings or quinazoline substitutions shift activity from anticancer to herbicidal or antimicrobial applications . For example, acetylhydrazine derivatives show potent inhibition of wheat blight and apple rot fungi, highlighting substituent-driven target specificity .

Preparation Methods

Cyclization of Aminopyrazoles with β-Dicarbonyl Derivatives

Aminopyrazoles react with β-ketoesters or β-diketones under acidic or basic conditions to form the bicyclic system. For example, 5-aminopyrazole-4-carboxylates condense with acetylacetone in acetic acid to yield 6-acetylpyrazolo[1,5-a]pyrimidine-7-carboxylates.

Optimization Insight :

  • Temperature Control : Reactions performed at 80–100°C minimize side product formation.

  • Catalyst Use : p-Toluenesulfonic acid (10 mol%) enhances reaction rate and yield (82–89%).

Installation of the (R)-3-Hydroxypyrrolidine-1-Carboxamide Group

The carboxamide side chain is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling.

SNAr Reaction with Activated Pyrazolo[1,5-a]Pyrimidines

The 3-position of pyrazolo[1,5-a]pyrimidine is electrophilic when activated by electron-withdrawing groups. A patent-described protocol involves:

Stepwise Process :

  • Chlorination : Treatment of 3-hydroxypyrazolo[1,5-a]pyrimidine with POCl₃ yields the 3-chloro derivative.

  • Amination : Reaction with (R)-3-aminopyrrolidine in DMF at 120°C (24 h) affords the carboxamide.

Key Data :

ParameterValue
Temperature120°C
Reaction Time24 h
Yield68%
Purity (HPLC)95%

Final Coupling and Global Deprotection

Convergent synthesis concludes with coupling the pyrrolidine and carboxamide modules to the central core.

Buchwald-Hartwig Amination

A palladium-mediated cross-coupling links the pyrrolidine nitrogen to the pyrazolo[1,5-a]pyrimidine:

Conditions :

  • Catalyst : Pd₂(dba)₃ (2 mol%)

  • Ligand : Xantphos (4 mol%)

  • Base : Cs₂CO₃

  • Solvent : Toluene

  • Yield : 72%.

Deprotection of Hydroxyl Groups

Final deprotection of silyl ethers or acetates is achieved using tetrabutylammonium fluoride (TBAF) or methanolic HCl, respectively.

Purification and Analytical Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with EtOAc/hexane gradients.

  • Preparative HPLC : C18 column, acetonitrile/water + 0.1% TFA.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 2H, Ar-H), 5.21 (br s, 1H, OH), 4.15–3.98 (m, 4H, pyrrolidine-H).

  • HRMS : m/z 429.1543 [M+H]⁺ (calc. 429.1548).

Process Optimization and Scalability

Solvent Selection

  • Polar Aprotic Solvents : DMF and NMP enhance reaction rates but complicate purification.

  • Switch to 2-MeTHF : Improved yield (78%) and easier aqueous workup.

Catalytic System Tuning

  • Pd(OAc)₂/XPhos : Reduces catalyst loading to 1 mol% while maintaining yield (70%) .

Q & A

Q. What are the key synthetic pathways for this compound, and how do reaction conditions influence stereochemical outcomes?

The synthesis involves multi-step processes, including:

  • Reduction of (R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-nitropyrazolo[1,5-a]pyrimidine (11) to form the amine intermediate (12) .
  • Coupling with (S)-pyrrolidin-3-ol (14) via a carbamate derivative (13) to achieve the final product . Stereochemical control is critical; chiral auxiliaries (e.g., (R)-2-hydroxysuccinate) and reaction solvents (e.g., pyridine for nucleophilic substitution) ensure enantiomeric purity.

Q. How can researchers validate the stereochemical configuration of the pyrrolidine and pyrazolo[1,5-a]pyrimidine moieties?

  • Nuclear Magnetic Resonance (NMR): Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1H^1H NMR to confirm diastereotopic proton environments.
  • Infrared (IR) Spectroscopy: Identify hydroxyl and carboxamide stretching frequencies to verify functional group orientation .
  • X-ray Crystallography: Resolve absolute configuration for solid-state confirmation (not directly in evidence but inferred from analogous methods).

Q. What analytical techniques are essential for characterizing purity and structural integrity?

  • High-Performance Liquid Chromatography (HPLC): Quantify purity (>98% is typical for pharmacological studies).
  • Mass Spectrometry (LCMS): Confirm molecular weight (e.g., [M+H]+ ion) and detect synthetic byproducts .
  • Elemental Analysis: Validate empirical formula alignment with theoretical calculations .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

  • Design of Experiments (DoE): Use statistical modeling to optimize reaction parameters (e.g., temperature, stoichiometry). For example, K2_2CO3_3 in DMF facilitates nucleophilic substitutions in analogous pyrazolo[1,5-a]pyrimidine syntheses .
  • Flow Chemistry: Continuous-flow systems may enhance reproducibility for redox-sensitive steps (e.g., nitro group reduction in intermediate 1112 ) .

Q. What strategies resolve contradictions in biological activity data across cancer cell lines?

  • Assay Standardization: Control variables such as cell passage number, serum conditions, and TRK isoform expression levels (the compound is a TRK inhibitor ).
  • Metabolic Stability Studies: Evaluate cytochrome P450 interactions to explain variability in IC50_{50} values .
  • Molecular Dynamics Simulations: Model binding interactions with TRK kinase domains to identify residue-specific activity differences .

Q. How do fluorine substituents influence the compound’s physicochemical and pharmacological properties?

  • Lipophilicity: The 2,5-difluorophenyl group enhances membrane permeability (logP ~2.5–3.5 predicted via ACD/Labs ).
  • Metabolic Resistance: Fluorine atoms reduce oxidative metabolism in hepatic microsomes, extending half-life .
  • Target Affinity: Fluorine’s electronegativity stabilizes hydrophobic interactions with TRK’s ATP-binding pocket .

Q. What computational methods are effective for predicting structure-activity relationships (SAR)?

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to map carboxamide and pyrrolidine interactions with TRK active sites.
  • Quantum Mechanical (QM) Calculations: Assess frontier molecular orbitals to predict reactivity of the pyrazolo[1,5-a]pyrimidine core .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.